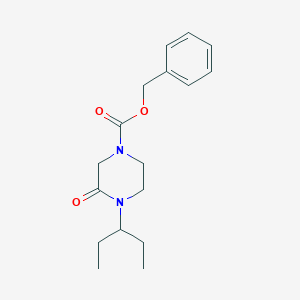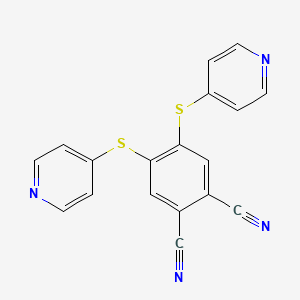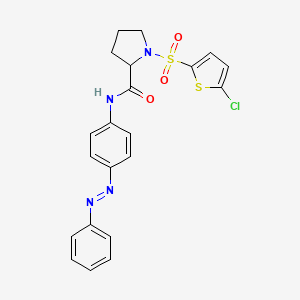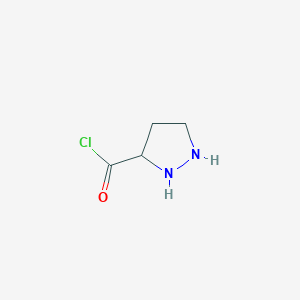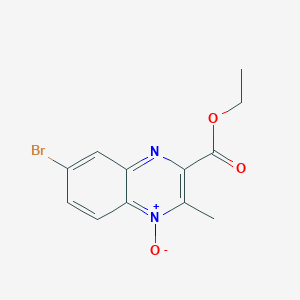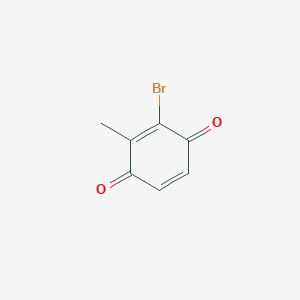
2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-bromo-1,4-benzoquinone is an organic compound belonging to the quinone family. Quinones are characterized by their conjugated cyclic diketone structure. This compound is particularly interesting due to its unique substitution pattern, which includes a methyl group at the second position and a bromine atom at the third position on the benzoquinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-bromo-1,4-benzoquinone typically involves the bromination of a methyl-substituted benzoquinone precursor. One common method starts with 3,4,5-trimethoxytoluene, which undergoes bromination using sodium bromide and hydrogen peroxide in acetic acid to yield the brominated intermediate. This intermediate is then subjected to oxidation to form the desired 2-Methyl-3-bromo-1,4-benzoquinone .
Industrial Production Methods
Industrial production of 2-Methyl-3-bromo-1,4-benzoquinone follows similar synthetic routes but on a larger scale. The use of environmentally friendly brominating agents, such as sodium bromide and hydrogen peroxide, is preferred to minimize the environmental impact. The reactions are typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
2-Methyl-3-bromo-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to its corresponding hydroquinone form.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable catalyst
Major Products
Oxidation: More oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used
科学研究应用
2-Methyl-3-bromo-1,4-benzoquinone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to redox biology and electron transfer processes.
Medicine: Quinone derivatives, including 2-Methyl-3-bromo-1,4-benzoquinone, are investigated for their potential anticancer and antimicrobial properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Methyl-3-bromo-1,4-benzoquinone involves its redox properties. Quinones can undergo redox cycling, where they alternate between oxidized and reduced forms. This redox cycling can generate reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The compound can also form covalent bonds with nucleophilic sites in proteins and DNA, affecting their function .
相似化合物的比较
2-Methyl-3-bromo-1,4-benzoquinone can be compared with other quinones such as:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use as an oxidizing agent.
2-Bromo-1,4-benzoquinone: Lacks the methyl group, making it less sterically hindered.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Contains additional methoxy groups, altering its reactivity and solubility
属性
CAS 编号 |
54879-21-9 |
|---|---|
分子式 |
C7H5BrO2 |
分子量 |
201.02 g/mol |
IUPAC 名称 |
2-bromo-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5BrO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 |
InChI 键 |
GEHDPZDCQQCCOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C=CC1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide](/img/structure/B14129782.png)
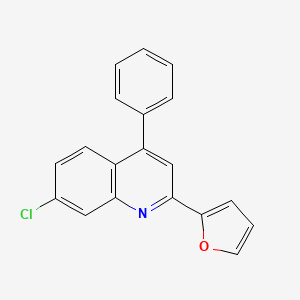
![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)
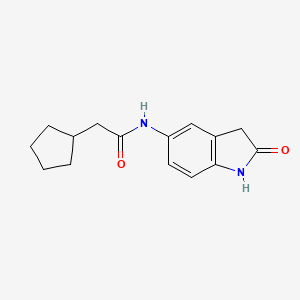
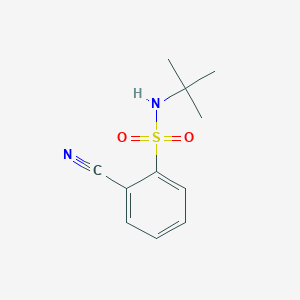

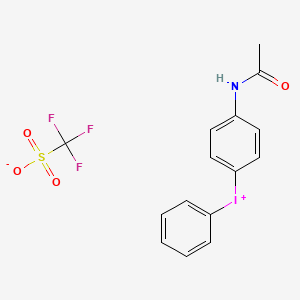

![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
